molecular formula C14H9NO6 B13927163 3-[(4-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-90-6

3-[(4-Nitrobenzoyl)oxy]benzoic acid

Cat. No.: B13927163
CAS No.: 89882-90-6
M. Wt: 287.22 g/mol
InChI Key: MVLZVYPFPXUDIC-UHFFFAOYSA-N
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Description

3-[(4-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both nitro and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-[(4-Aminobenzoyl)oxy]benzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-[(4-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(4-Nitrobenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a benzoic acid ester linkage, which imparts distinct chemical and physical properties.

Properties

CAS No.

89882-90-6

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

3-(4-nitrobenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H9NO6/c16-13(17)10-2-1-3-12(8-10)21-14(18)9-4-6-11(7-5-9)15(19)20/h1-8H,(H,16,17)

InChI Key

MVLZVYPFPXUDIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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